4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide
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Overview
Description
4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique properties, making it a valuable candidate for various applications. This compound is known for its potential in pharmaceutical research due to its ability to interact with biological targets through hydrogen bonding and other interactions.
Preparation Methods
The synthesis of 4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide typically involves the introduction of the difluoromethyl group into the pyrimidine ring. One common method is the difluoromethylation of pyrimidine precursors using difluorocarbene reagents. This process can be achieved through various routes, including:
Electrophilic Difluoromethylation: Using reagents like ClCF₂H in the presence of a base.
Nucleophilic Difluoromethylation: Employing difluoromethyl anions generated from difluoromethyl sulfonates.
Radical Difluoromethylation: Utilizing radical initiators to introduce the CF₂H group.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired product specifications.
Chemical Reactions Analysis
4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a potent inhibitor of enzymes and receptors. The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)-2-phenylpyrimidine-5-carboxamide: The trifluoromethyl group (CF₃) imparts different electronic properties compared to the difluoromethyl group, affecting the compound’s reactivity and interactions.
4-(Methyl)-2-phenylpyrimidine-5-carboxamide: The absence of fluorine atoms results in different hydrogen bonding capabilities and metabolic stability.
4-(Chloromethyl)-2-phenylpyrimidine-5-carboxamide: The chloromethyl group (CH₂Cl) has different steric and electronic effects compared to the difluoromethyl group.
The uniqueness of this compound lies in its ability to act as a bioisostere for various functional groups, enhancing its potential in drug discovery and development.
Properties
CAS No. |
1713713-45-1 |
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Molecular Formula |
C12H9F2N3O |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H9F2N3O/c13-10(14)9-8(11(15)18)6-16-12(17-9)7-4-2-1-3-5-7/h1-6,10H,(H2,15,18) |
InChI Key |
PJQIICCVZKHBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)F)C(=O)N |
Origin of Product |
United States |
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